molecular formula C8H16N2O3 B1336559 Boc-Ala-NH2 CAS No. 85642-13-3

Boc-Ala-NH2

Cat. No. B1336559
CAS RN: 85642-13-3
M. Wt: 188.22 g/mol
InChI Key: GZKKSKKIABUUCX-YFKPBYRVSA-N
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Description

Boc-Ala-NH2 is a modified amino acid derivative commonly used in peptide synthesis. The "Boc" group refers to the tert-butoxycarbonyl protective group, which is used to protect the amine functionality during peptide synthesis. The "Ala" represents the amino acid alanine, and "NH2" indicates the presence of an amine group.

Synthesis Analysis

The synthesis of Boc-Ala-NH2 and related peptides typically involves standard peptide coupling methods. For instance, the aza-tripeptide Boc-Ala-AzPip-Ala-NHiPr was synthesized using the diisopropylcarbodiimide/1-hydroxy-7-aza-benzotriazole (DIPCDI/AtOH) coupling method, starting from the Boc-AzPip-OBzl intermediate . This method is a common approach in peptide synthesis, where the Boc group serves as a temporary protective group for the amine, which can later be removed under acidic conditions.

Molecular Structure Analysis

The molecular structure of peptides containing Boc-Ala has been extensively studied using X-ray diffraction. For example, the peptide Boc-L-Ala-ΔPhe-ΔPhe-NHMe was found to adopt an incipient 3_10-helix in the solid state, stabilized by intramolecular hydrogen bonds . The presence of the Boc group does not hinder the ability of the peptide to form secondary structures such as helices.

Chemical Reactions Analysis

The Boc group in Boc-Ala-NH2 is sensitive to acidic conditions and can be removed to expose the free amine. This deprotection step is a common chemical reaction in peptide synthesis, allowing for the sequential addition of amino acids to the growing peptide chain. The Boc group's stability under basic conditions allows for selective deprotection in the presence of other protective groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-Ala-NH2 derivatives are influenced by the presence of the Boc group, which increases the steric bulk and modifies the solubility of the compound. For instance, the Boc-Gly-Trp-Ala-OtBu peptide adopts a type-Iβ-turn in the solid state, with a weak intramolecular hydrogen bond, suggesting that the Boc group can influence the overall conformation and hydrogen bonding patterns of peptides .

Scientific Research Applications

Investigation of Protein-Protein Interactions

  • Summary : BADG is used to unravel the complex binding mechanisms between proteins, enzymes, and small molecules .
  • Methods : The peptide forms hydrogen bonds with a diverse array of substrates. Its amide group enables covalent bonding with multiple substrates .
  • Results : This has proven invaluable in understanding the interactions between different proteins and enzymes .

Elucidation of Enzyme-Substrate Interactions

  • Summary : BADG is used to study intricate enzyme-substrate interactions .
  • Methods : The specific amino acids it comprises, such as alanine, glycine, and glutamic acid, allow the peptide to form hydrogen bonds with a diverse array of substrates .
  • Results : This has facilitated a deeper understanding of how enzymes interact with their substrates .

Exploration of Protein-Ligand Interactions

  • Summary : BADG is used to explore protein-ligand interactions .
  • Methods : The peptide’s ability to bind to an extensive range of substrates is leveraged to study these interactions .
  • Results : This has led to insights into how proteins interact with various ligands .

Dual Protection of Amino Functions

  • Summary : Boc-protection is used in the dual protection of amino functions .
  • Methods : The Boc-group is introduced to protect an amino function, and it can accommodate two such groups. This results in products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Results : This method has facilitated the synthesis of multifunctional targets and has been particularly useful when amino functions often occur in this context .

Synthesis of Multifunctional Targets

  • Summary : Boc-protection is used in the synthesis of multifunctional targets .
  • Methods : The Boc-group is introduced to protect an amino function, allowing for the synthesis of complex molecules .
  • Results : This method has enabled the synthesis of a wide range of multifunctional targets .

One-Pot Amidation of N-Protected Amines

  • Summary : Boc-protection is used in the one-pot amidation of N-protected amines .
  • Methods : The Boc-group is introduced to protect an amino function, allowing for the one-pot amidation of N-protected amines .
  • Results : This method has facilitated the synthesis of a wide range of amides .

Chemoselective BOC Protection of Amines

  • Summary : Boc-protection is used in the chemoselective protection of amines .
  • Methods : This method involves the use of Boc anhydride and does not require any catalyst or solvent. The products are confirmed by 1H, 13C NMR, and IR spectroscopy .
  • Results : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Synthesis of Anticancer Drugs

  • Summary : Boc-protected peptides, such as “(KLAKLAK)2-NH2”, are used in the synthesis of anticancer drugs .
  • Methods : The Solid Phase Peptide Synthesis (Fmoc-strategy) is used for the synthesis of target molecules, analogs of "(KLAKLAK)2-NH2" .
  • Results : These peptides are good candidates for anticancer drugs due to their natural existence in the body and lack of secondary effects .

Safety And Hazards

When handling Boc-Ala-NH2, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future directions of Boc-Ala-NH2 research could involve the application of unnatural amino acids for the development of highly selective peptide linkers . This could potentially expand the applicability of AAILs .

properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKKSKKIABUUCX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426725
Record name Boc-Ala-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Ala-NH2

CAS RN

85642-13-3
Record name Boc-Ala-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DL-N-Boc-alanine (5.0 g, 26.4 mmol), di-tert-butylpyrocarbonate (7.9 mL, 34 mmol), and ammonium bicarbonate (2.5 g, 32 mmol) were stirred together in acetonitrile (101 mL). Pyridine (1.3 mL, 16 mmol) was added. The mixture stirred for 12 hours. Water was added and then the acetonitrile was removed in vacuo. The resulting slurry was filtered. The solid was collected, dissolved in methylene chloride and methanol (90:10), dried over sodium sulfate, filtered, and concentrated in vacuo to afford the title compound (2.7 g, 55%): 1H NMR (400 MHz, d6-DMSO): 7.20 (br s, 1H), 6.90 (br s, 1H), 6.77 (d, 1H), 3.86 (quintet, 1H), 1.37 (s, 9H), 1.15 (d, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
101 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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